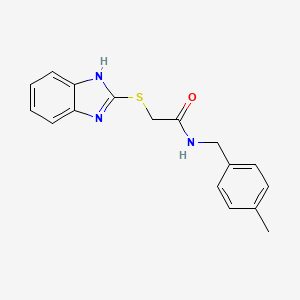

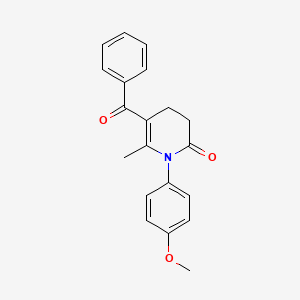

![molecular formula C18H21N3 B5615649 2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5615649.png)

2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of dimethylamine with various carboxylic acids or esters, followed by cyclization with specific reagents to form the fused pyrazolo[1,5-a]pyrimidine ring. For example, the synthesis of similar compounds has been achieved by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and subsequent saponification (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of hydrogen bonds forming chains or frameworks in the crystalline state. For instance, in closely related compounds, molecules are linked by N—H⋯N hydrogen bonds into chains containing rings, demonstrating the significance of hydrogen bonding in determining the molecular conformation and packing in the solid state (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds exhibit a variety of chemical reactions, including cyclocondensation, Suzuki coupling, and reactions with heterocyclic amidines to synthesize novel derivatives with diverse substituents. These reactions are instrumental in modifying the chemical structure to achieve desired physical and chemical properties. The versatility in chemical reactions underscores the synthetic flexibility and potential for structural diversity within this class of compounds (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents and the molecular conformation. X-ray crystallography studies provide insight into the regioselectivity of reactions and the impact of substitution on the molecular geometry, which in turn affects the physical properties of these compounds (Kaping et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives are characterized by their reactivity towards various organic reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal for the functionalization and diversification of the pyrazolo[1,5-a]pyrimidine core, enabling the synthesis of compounds with targeted chemical properties for potential applications in medicinal chemistry and material science (Buriol et al., 2013).

Wirkmechanismus

While the specific mechanism of action for “2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is not explicitly mentioned in the search results, pyrimidine derivatives have been studied for their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Zukünftige Richtungen

The future directions for “2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential biological activities, given the interest in pyrimidine derivatives for their various chemical and biological applications . Additionally, the development of new synthesis methods could also be a potential area of future research .

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-12-10-13(2)21-17(19-12)11-16(20-21)14-6-8-15(9-7-14)18(3,4)5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHWRBUERNLZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)

![N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5615611.png)

![4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5615639.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5615641.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5615643.png)

![ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5615666.png)

![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)

![3-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5615669.png)